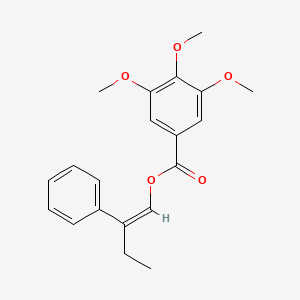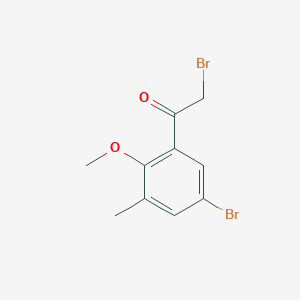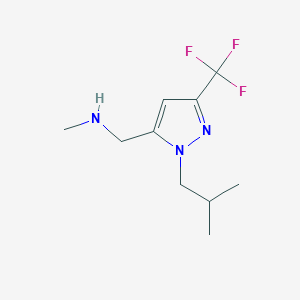
1-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an isobutyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isobutyl group and a trifluoromethyl group.
N-Methylation: The resulting pyrazole is then subjected to N-methylation using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Isobutyl-3-(trifluoromethyl)pyrazole
- 1-Isobutyl-3-(trifluoromethyl)cyclohexanol
- 1-Isobutyl-3-(2-(trifluoromethyl)phenyl)urea
Uniqueness
1-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine is unique due to the combination of its pyrazole ring, isobutyl group, and trifluoromethyl group. This unique structure imparts specific chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H16F3N3 |
|---|---|
Molekulargewicht |
235.25 g/mol |
IUPAC-Name |
N-methyl-1-[2-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C10H16F3N3/c1-7(2)6-16-8(5-14-3)4-9(15-16)10(11,12)13/h4,7,14H,5-6H2,1-3H3 |
InChI-Schlüssel |
LOXDPURAUZBEJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=CC(=N1)C(F)(F)F)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


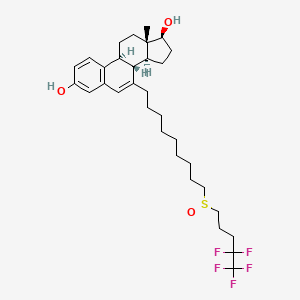
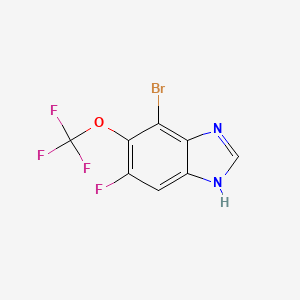
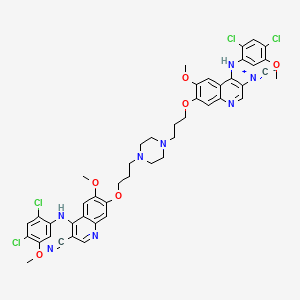



![5-benzyl-4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13427824.png)
![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)
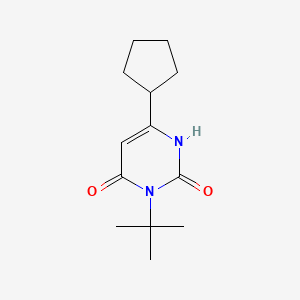
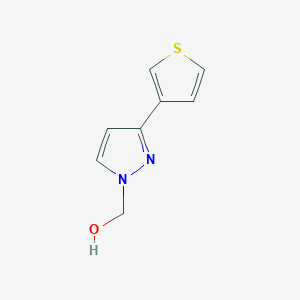
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)

